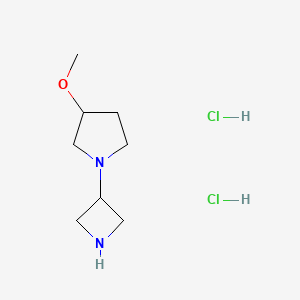

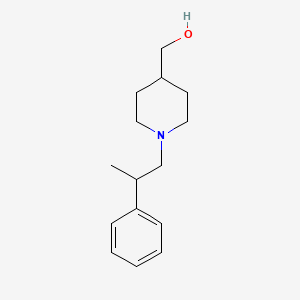

1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride

Vue d'ensemble

Description

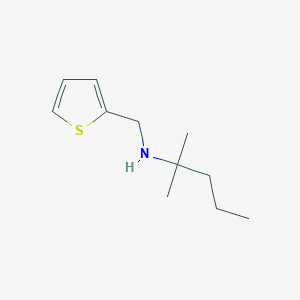

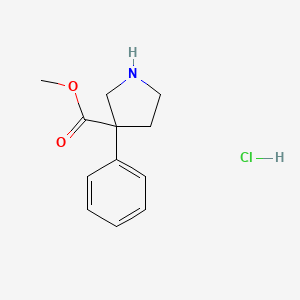

Azetidines are four-membered heterocyclic compounds containing a nitrogen atom. They are used as building blocks in the synthesis of various pharmaceutical compounds due to their structural diversity . Pyrrolidines are five-membered heterocyclic compounds containing a nitrogen atom, often used in the synthesis of various drugs and natural products. The methoxy group (-OCH3) is a common functional group in organic chemistry, known for its ability to increase the lipophilicity of compounds, which can improve their pharmacokinetic properties.

Chemical Reactions Analysis

The chemical reactions involving “1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride” would depend on the specific conditions and reagents used. Azetidines and pyrrolidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride is a compound involved in the study of azetidine derivatives, showcasing the chemical synthesis and structural analysis of azetidines. Azetidines, due to their unique structure, have been explored for various synthetic applications, including the synthesis of functional derivatives and investigation into their reactivity and transformation. For example, research by Chen et al. (1967) and Chen et al. (1972) on azetidines highlights the preparation of functional derivatives from methyl α-tosylamino-γ-chlorobutyrate and the preparation and deamination of azetidine derivatives, respectively. These studies demonstrate the versatility of azetidine compounds in synthetic chemistry, providing insights into their potential applications in the development of novel chemical entities (Chen, Sanjiki, Kato, & Ohta, 1967); (Chen, Hung, Chen, & Ohta, 1972).

Antibacterial and Antitubercular Activities Research into azetidine derivatives has also identified their potential as antibacterial and antitubercular agents. Studies have shown that certain azetidine derivatives exhibit significant activity against various bacterial strains and Mycobacterium tuberculosis, suggesting their utility in the development of new antibiotics. For instance, Okada et al. (1993) and Thomas, George, & Harindran. (2014) conducted studies on the antibacterial activities of azetidine derivatives, including their quantitative structure-activity relationships (QSAR) and synthesis for anti-tubercular activity. These findings indicate that azetidine derivatives could serve as a basis for the development of novel antibacterial and antitubercular therapeutics (Okada, Ezumi, Yamakawa, Satō, Tsuji, Tsushima, Motokawa, & Komatsu, 1993); (Thomas, George, & Harindran., 2014).

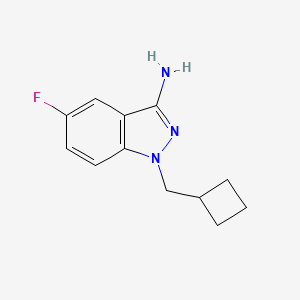

Pharmacological Applications The pharmacological potential of azetidine derivatives, including their role in the synthesis of ligands and antitumor agents, has been explored in various studies. These compounds have been studied for their ability to act as precursors for the synthesis of complex molecules with potential therapeutic applications, such as tubulin-targeting antitumor agents. Research by Greene et al. (2016) on the synthesis and biochemical evaluation of azetidine-2-ones as tubulin-targeting agents demonstrates the therapeutic potential of azetidine derivatives in cancer treatment, highlighting their role in disrupting microtubular structures in cancer cells and inducing apoptosis (Greene, Wang, Greene, Nathwani, Pollock, Malebari, McCabe, Twamley, O’Boyle, Zisterer, & Meegan, 2016).

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1-boc-azetidine-3-yl-methanol, have been used in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) . These compounds typically target specific proteins for degradation .

Mode of Action

Based on its structural similarity to other azetidine derivatives, it may interact with its targets through covalent bonding, leading to changes in the target’s function .

Biochemical Pathways

Azetidine derivatives have been used as structural analogues for 4-aminobutanoic acid (gaba), suggesting potential involvement in gabaergic neurotransmission .

Pharmacokinetics

The bioavailability of similar compounds can be influenced by factors such as solubility, stability, and the presence of functional groups that facilitate absorption or distribution .

Result of Action

Similar compounds have been used in the development of adcs and protacs, which typically result in the selective degradation of target proteins .

Action Environment

The action, efficacy, and stability of 1-(Azetidin-3-yl)-3-methoxypyrrolidine dihydrochloride can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules or ions in the environment . .

Safety and Hazards

Propriétés

IUPAC Name |

1-(azetidin-3-yl)-3-methoxypyrrolidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2ClH/c1-11-8-2-3-10(6-8)7-4-9-5-7;;/h7-9H,2-6H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVHDCSHVALAQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-amino-3a,4,5,9b-tetrahydronaphtho[1,2-b]thiophene-2-carboxylate](/img/structure/B1474092.png)

![Methyl 8-amino-3-(2-thienyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474095.png)

![5-[4-(Cyclopropylmethoxy)phenyl]-2-thiophenecarboxylic acid](/img/structure/B1474096.png)

![1-({[(3-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1474097.png)

![4-Benzyl 1-(tert-butyl) 2-[(1-methyl-1H-imidazol-2-yl)carbonyl]-1,4-piperazinedicarboxylate](/img/structure/B1474100.png)

![[1-(Piperidine-4-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474104.png)

![8-Methyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B1474106.png)

![Benzyl 1-methyl-3-oxo-2,5,6,8-tetrahydroimidazo[1,5-a]pyrazine-7(3H)-carboxylate](/img/structure/B1474107.png)

![6-[(3-Methylphenyl)methyl]pyrimidin-4-amine](/img/structure/B1474111.png)